molecular formula C8H13N3O4S B5912265 1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]-2-propanol

1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]-2-propanol

Cat. No. B5912265
M. Wt: 247.27 g/mol
InChI Key: WKFNVEYGFFSVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]-2-propanol is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as MNIP and is used as a tool compound to study the effects of nitric oxide signaling in various biological systems. MNIP has been synthesized using several methods and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

MNIP inhibits nitric oxide synthase by binding to the enzyme's heme group, which is essential for its activity. This binding prevents the conversion of L-arginine to nitric oxide, thereby reducing the levels of nitric oxide in the system. The mechanism of action of MNIP has been extensively studied using biochemical and biophysical techniques.
Biochemical and Physiological Effects:
MNIP has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of nitric oxide in various biological systems, including the cardiovascular system, central nervous system, and immune system. MNIP has also been found to inhibit platelet aggregation and reduce blood pressure in animal models. In addition, MNIP has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

MNIP has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of nitric oxide synthase, making it a valuable tool for studying the effects of nitric oxide signaling. MNIP is also stable and can be easily synthesized using various methods. However, MNIP has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, MNIP can be toxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for MNIP research. One area of interest is the development of new analogs of MNIP with improved solubility and potency. Another area of interest is the study of the effects of MNIP in disease models, such as Alzheimer's disease and cancer. Additionally, MNIP can be used to study the effects of nitric oxide signaling in various biological systems, including the cardiovascular system, central nervous system, and immune system. Overall, MNIP is a valuable tool compound for scientific research and has the potential to lead to new insights into the role of nitric oxide signaling in health and disease.

Synthesis Methods

MNIP can be synthesized using several methods. One of the most common methods involves the reaction of 2-methyl-4-nitro-1H-imidazole-5-thiol with 1-chloro-2-propanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with methanol to obtain MNIP. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

MNIP is used as a tool compound in scientific research to study the effects of nitric oxide signaling. Nitric oxide is a signaling molecule that plays a critical role in various biological processes such as vasodilation, platelet aggregation, and neurotransmission. MNIP is a potent inhibitor of nitric oxide synthase, an enzyme that produces nitric oxide. By inhibiting nitric oxide synthase, MNIP can be used to study the effects of nitric oxide signaling in various biological systems.

properties

IUPAC Name

1-methoxy-3-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-5-9-7(11(13)14)8(10-5)16-4-6(12)3-15-2/h6,12H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFNVEYGFFSVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])SCC(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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